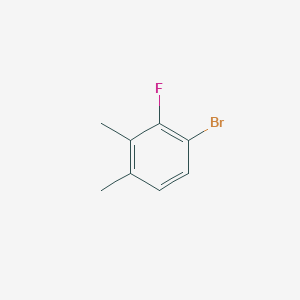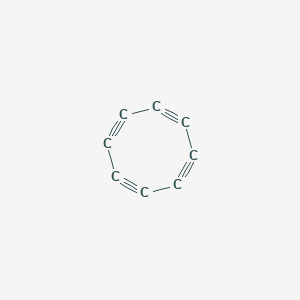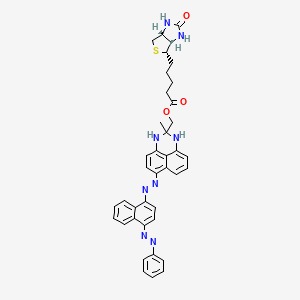![molecular formula C16H21O4PRe B14079825 Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- CAS No. 101697-78-3](/img/structure/B14079825.png)
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is a complex organometallic compound that features rhenium as the central metal atom coordinated with four carbonyl (CO) groups and a tris(2-methylpropyl)phosphine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- typically involves the reaction of rhenium pentacarbonyl bromide (Re(CO)5Br) with tris(2-methylpropyl)phosphine in an organic solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the substitution of one carbonyl group by the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium-phosphine or rhenium-amine complexes .
科学的研究の応用
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- has several scientific research applications:
作用機序
The mechanism by which rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can interact with cellular components, leading to selective targeting of cancer cells and other biological effects .
類似化合物との比較
Similar Compounds
Rhenium tricarbonyl complexes: These compounds share similar structural features but differ in the number and type of ligands attached to the rhenium center.
Rhenium dicarbonyl complexes: These complexes have two carbonyl groups and may include other ligands such as amines or phosphines.
Uniqueness
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
特性
CAS番号 |
101697-78-3 |
|---|---|
分子式 |
C16H21O4PRe |
分子量 |
494.52 g/mol |
InChI |
InChI=1S/C16H21O4P.Re/c1-13(2)10-21(12-20,11-14(3)4)16(9-19)15(5-7-17)6-8-18;/h5-6,13-15H,10-11H2,1-4H3; |
InChIキー |
LMPQRYKXSDXRPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CP(=C=O)(CC(C)C)C(=C=O)C(C=C=O)C=C=O.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)

![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)



![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)

